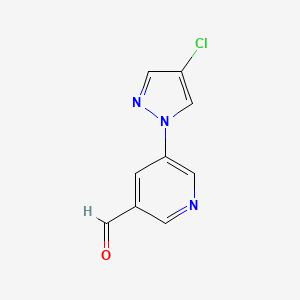
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with pyridine-3-carbaldehyde under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the formylation of the pyrazole ring occurs in the presence of a chlorinating agent . This reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, are often employed to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular function and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and the potential to interact with a wide range of biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6ClN3O |
|---|---|
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
5-(4-chloropyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-12-13(5-8)9-1-7(6-14)2-11-4-9/h1-6H |
Clave InChI |
AKTCALYPSZVJLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1N2C=C(C=N2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid](/img/structure/B13301674.png)
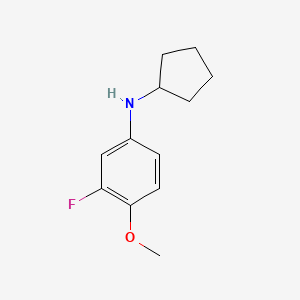

![2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13301693.png)
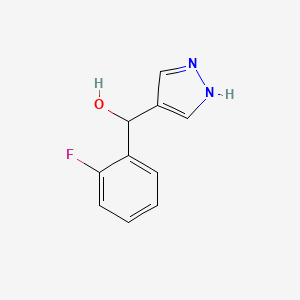
![3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13301714.png)

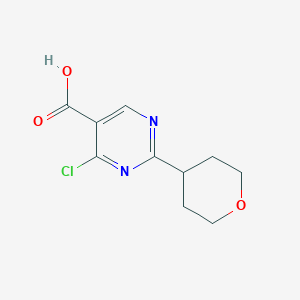
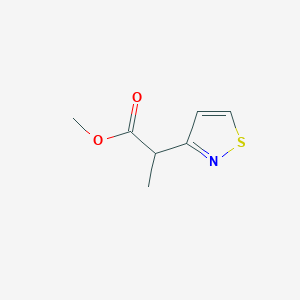
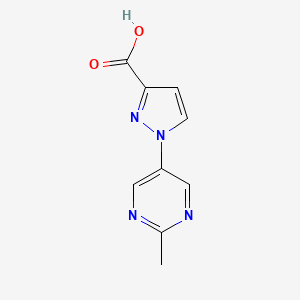
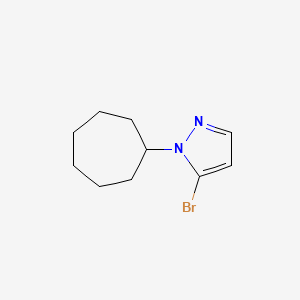

![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
